

Lucenin 3: A Detailed Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Lucenin 3*

Cat. No.: *B12371261*

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Introduction to Lucenin 3

Lucenin 3 is a flavonoid, specifically a C-glycosylflavone. It is characterized by a luteolin aglycone backbone to which a glucose and a xylose moiety are attached via carbon-carbon bonds. The systematic IUPAC name for **Lucenin 3** is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one^{[1][2]}. As a member of the flavonoid class, **Lucenin 3** is of interest to researchers for its potential biological activities, which are often associated with this group of natural products, including antioxidant and anti-inflammatory effects. This document provides a comprehensive overview of the chemical structure and known properties of **Lucenin 3**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Lucenin 3** are summarized in the table below. This data is primarily derived from computational models and entries in chemical databases.

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₈ O ₁₅	[1][2]
Molecular Weight	580.5 g/mol	[1][2]
Exact Mass	580.14282018 Da	[2]
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one	[1][2]
Synonyms	Lucenin-3, Luteolin C-glucoside C-xyloside, 12656-83-6	[1][2]
SMILES	C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--CO)O)O)O)C(=O)C=C(O3)C5=CC(=C(C(=C5)O)O)O)O">C@HO	[1][2]
InChIKey	XBGYTZHKGMCEGE-MCIQUCDDSA-N	[1][2]

Visualization of the Chemical Structure

The two-dimensional chemical structure of **Lucenin 3** is depicted in the diagram below, illustrating the luteolin core with the C-glycosidically linked glucose and xylose units.

Caption: 2D Chemical Structure of **Lucenin 3**.

Experimental Protocols: Isolation and Structural Elucidation

Detailed experimental protocols for the specific isolation, purification, and complete NMR-based structural elucidation of **Lucenin 3** are not readily available in the reviewed scientific literature. However, a general methodology for the isolation of luteolin C-glycosides from plant sources can be outlined based on established phytochemical techniques.

General Protocol for the Isolation of Luteolin C-Glycosides:

- **Extraction:** The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
- **Chromatographic Purification:** The enriched fraction is further purified using various chromatographic techniques:
 - **Column Chromatography:** Initial separation is often performed on silica gel or Sephadex LH-20 columns.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain the pure compound is usually achieved by preparative or semi-preparative HPLC, often using a C18 reversed-phase column with a gradient elution of water and methanol or acetonitrile, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.
- **Structure Elucidation:** The structure of the isolated compound is determined using a combination of spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise connectivity of atoms and the stereochemistry of the molecule.

Note: The structural elucidation of C-glycosylflavones by NMR can be challenging due to the potential for rotational isomers, which can lead to signal broadening or doubling in the spectra.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Lucenin 3** are limited, the activities of its parent compound, luteolin, and other luteolin glycosides are well-documented. These compounds are known to possess significant antioxidant and anti-inflammatory properties.

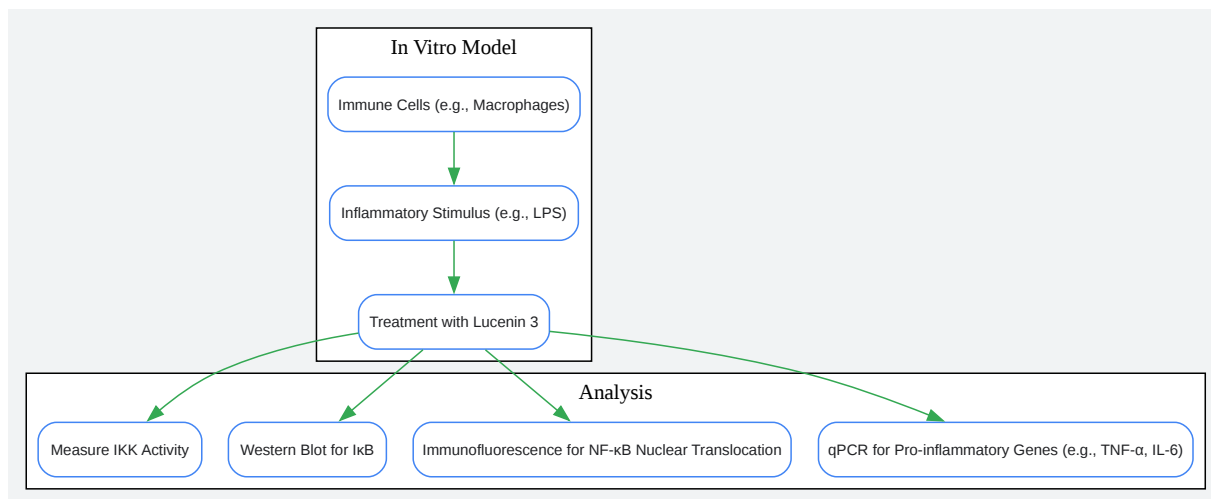
Antioxidant Activity: Luteolin and its glycosides can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. This activity is attributed to the phenolic hydroxyl groups in their structure.

Anti-inflammatory Activity: Luteolin has been shown to exert anti-inflammatory effects by modulating various signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

NF- κ B Signaling Pathway Inhibition by Luteolin:

Under inflammatory stimuli, the inhibitor of NF- κ B (I κ B) is phosphorylated and degraded, allowing the NF- κ B dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin can interfere with this pathway at multiple points, including the inhibition of I κ B kinase (IKK) activity, which prevents I κ B degradation and subsequent NF- κ B activation.

The following diagram illustrates a simplified workflow for investigating the anti-inflammatory effects of a compound like **Lucenin 3** by monitoring the NF- κ B pathway.



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Caption: Experimental workflow for assessing the anti-inflammatory effect of **Lucenin 3** on the NF-κB pathway.

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References

- 1. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]
- 2. Lucenin 3 | C₂₆H₂₈O₁₅ | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
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